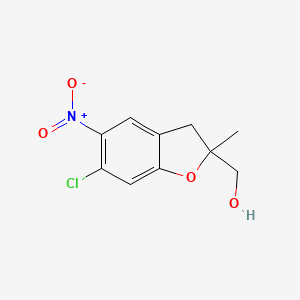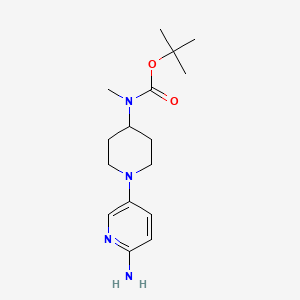
1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-3-(trifluoromethylthio)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The bromopropyl group is introduced to the benzene ring through a nucleophilic substitution reaction, where the bromine atom in 1,3-dibromopropane is replaced by the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while coupling reactions can result in the formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: The compound’s unique chemical structure makes it a potential candidate for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its trifluoromethylthio group can enhance its reactivity and stability, making it a valuable intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the ethyl group and has different reactivity and applications.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, leading to different chemical properties and uses.
1-Bromo-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoromethylthio group, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C12H14BrF3S |
|---|---|
Molekulargewicht |
327.21 g/mol |
IUPAC-Name |
4-(3-bromopropyl)-1-ethyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3S/c1-2-10-6-5-9(4-3-7-13)8-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
GGGILKSGWLZQDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)CCCBr)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
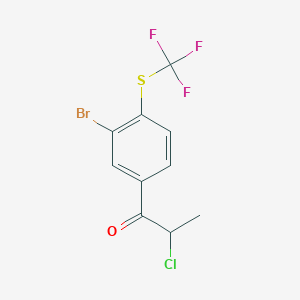
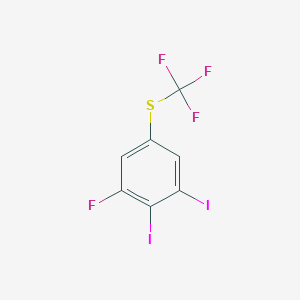
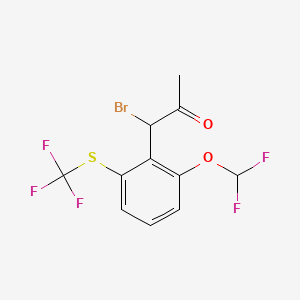
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
